Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate
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Overview
Description
Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate is an organic compound with a complex structure that includes benzyl, methoxycarbonyl, and hydrazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use benzyl alcohol derivatives and methoxycarbonyl reagents under specific reaction conditions. The process may involve protection and deprotection steps to ensure the stability of reactive groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow processes to ensure high yield and purity. These methods would utilize optimized reaction conditions, such as the use of specific catalysts and solvents, to facilitate the methoxycarbonylation and other necessary reactions .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyl and methoxycarbonyl derivatives, such as:
- Dibenzyl methoxycarbonyl hydrazine
- Benzyl methoxycarbonyl hydrazine derivatives
Uniqueness
Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
Properties
IUPAC Name |
methyl 4-[[[methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6/c1-27(25(30)33-18-21-9-5-3-6-10-21)28(26(31)34-19-22-11-7-4-8-12-22)17-20-13-15-23(16-14-20)24(29)32-2/h3-16H,17-19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTSBUGWOGSMJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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